N-methyl-N-[(1-methylimidazol-2-yl)methyl]-2-pyrazol-1-ylpropanamide
Description
N-methyl-N-[(1-methylimidazol-2-yl)methyl]-2-pyrazol-1-ylpropanamide is an organic compound that belongs to the class of heterocyclic compounds. It contains both imidazole and pyrazole rings, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
N-methyl-N-[(1-methylimidazol-2-yl)methyl]-2-pyrazol-1-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-10(17-7-4-5-14-17)12(18)16(3)9-11-13-6-8-15(11)2/h4-8,10H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCYDXGKFITUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=NC=CN1C)N2C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methylimidazol-2-yl)methyl]-2-pyrazol-1-ylpropanamide typically involves multi-step organic reactions. One common method includes the alkylation of 1-methylimidazole with a suitable alkylating agent to introduce the N-methyl group. This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds. The final step involves the coupling of the imidazole and pyrazole moieties under specific reaction conditions, such as the use of strong bases or catalysts to facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-methylimidazol-2-yl)methyl]-2-pyrazol-1-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole or pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted imidazole or pyrazole compounds.
Scientific Research Applications
N-methyl-N-[(1-methylimidazol-2-yl)methyl]-2-pyrazol-1-ylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-methylimidazol-2-yl)methyl]-2-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets and pathways. The imidazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler compound with a single imidazole ring, used as a precursor in organic synthesis.
2-Methylimidazole: Another imidazole derivative with different substitution patterns, used in various chemical applications.
Pyrazole: A basic heterocyclic compound with a pyrazole ring, known for its diverse chemical reactivity.
Uniqueness
N-methyl-N-[(1-methylimidazol-2-yl)methyl]-2-pyrazol-1-ylpropanamide is unique due to its combination of imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to simpler imidazole or pyrazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
